(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

Catalog No.
S763109
CAS No.
39856-08-1
M.F
C11H11ClO3
M. Wt
226.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

CAS Number

39856-08-1

Product Name

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

InChI

InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+

InChI Key

HGDZRSNJGRIAKS-GQCTYLIASA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)Cl)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (CAS 39856-08-1) is a highly electrophilic, fully etherified cinnamoyl derivative used as a direct acylating agent in pharmaceutical and materials synthesis [1]. By pre-activating the 3,4-dimethoxycinnamic acid core into an acyl chloride, this compound enables direct, base-catalyzed formation of amides and esters without the need for secondary peptide coupling reagents [2]. The stable 3,4-dimethoxy substitution pattern provides a critical pharmacophore for active pharmaceutical ingredients (APIs) while preventing the self-polymerization side reactions commonly observed in unprotected phenolic analogs [3]. For industrial and laboratory buyers, procuring the pre-formed acid chloride streamlines synthetic workflows, reduces total reagent costs, and maximizes atom economy in the production of complex cinnamoyl derivatives compared to using the free acid baseline [2].

Substituting (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride with its free acid precursor, 3,4-dimethoxycinnamic acid, forces chemists to rely on expensive, atom-inefficient coupling agents such as EDAC or HATU [1]. This substitution generates stoichiometric urea byproducts, complicates downstream purification, and frequently depresses multi-step process yields to below 50% [1]. Alternatively, attempting to use closely related natural analogs like feruloyl chloride (which contains an unprotected 4-hydroxyl group) introduces severe chemoselectivity issues [2]. The free phenol in feruloyl chloride is highly prone to self-acylation and polymerization during basic coupling, requiring buyers to invest in additional silyl protection (e.g., TBDMS-Cl) and subsequent deprotection steps to achieve clean conversion [2]. Procuring the fully methylated acid chloride eliminates both the need for coupling agents and the risk of phenolic side reactions, offering a direct, high-yielding single-step acylation pathway [3].

Superior Atom Economy and Yield in Amide Bond Formation vs. Free Acid

In the synthesis of complex pharmaceutical intermediates, direct acylation using (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride achieves 80–98% yields of target amides in a single step using simple amine bases [1]. In contrast, utilizing the baseline 3,4-dimethoxycinnamic acid requires the addition of EDAC or similar peptide coupling agents, which generates nitrogenous wastewater and limits overall multi-step yields to approximately 45% [2]. The pre-formed acid chloride bypasses the condensation step entirely, improving the total synthetic yield to >65% in scaled API processes [2].

Evidence DimensionAmide formation process yield and reagent requirement
Target Compound Data80–98% yield; requires only simple base (e.g., pyridine or TEA)
Comparator Or Baseline3,4-dimethoxycinnamic acid: ~45% multi-step yield; requires stoichiometric EDAC/HATU
Quantified Difference>20% absolute increase in total process yield and elimination of coupling agent costs
ConditionsSynthesis of N-cinnamoyl amides (e.g., Tranilast/Istradefylline intermediates) in standard organic solvents

Direct procurement of the acid chloride eliminates the need to purchase expensive peptide coupling reagents and simplifies downstream purification by avoiding urea byproducts.

Elimination of Protection-Deprotection Steps vs. Phenolic Analogs

The fully etherified structure of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride allows for direct, one-step quantitative esterification and amidation without side reactions [1]. When compared to feruloyl chloride (4-hydroxy-3-methoxycinnamoyl chloride), the unprotected phenolic hydroxyl group in the comparator leads to competitive self-acylation and polymerization[2]. To achieve similar yields with feruloyl chloride, chemists must perform a 3-step sequence involving TBDMS protection, acylation, and acidic deprotection [2]. Procuring the 3,4-dimethoxy compound provides the intact pharmacophore while cutting two synthetic steps from the workflow [1].

Evidence DimensionRequired synthetic steps for clean acylation
Target Compound Data1 step (direct acylation); >85% yield without side reactions
Comparator Or BaselineFeruloyl chloride: 3 steps (protection, acylation, deprotection) required to prevent self-polymerization
Quantified DifferenceReduction of 2 synthetic steps and elimination of silylating/deprotecting reagents
ConditionsBase-catalyzed esterification/amidation of complex alcohols or amines

Saves significant time and reagent costs by utilizing a fully etherified, stable acyl donor that is ready to use out of the bottle.

High-Efficiency Mixed Anhydride Generation for Complex Synthesis

For advanced materials and natural product synthesis requiring temporary tethers, (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride reacts with sodium carboxylate salts (e.g., sodium 3,4,5-trimethoxycinnamate) to form mixed anhydrides in an exceptional 98% isolated yield[1]. Standard dehydrative coupling of free cinnamic acids typically results in lower yields (<70%) due to the competitive formation of symmetric anhydride byproducts [2]. The high electrophilicity of this specific acid chloride ensures near-quantitative asymmetric coupling in mild solvents like acetone [1].

Evidence DimensionMixed anhydride formation yield
Target Compound Data98% isolated yield of mixed anhydride
Comparator Or BaselineStandard free acid dehydrative coupling: typically <70% yield with symmetric byproducts
Quantified Difference>28% increase in yield with near-complete suppression of symmetric anhydride formation
ConditionsRoom temperature reaction with sodium carboxylate salts in acetone

Provides a highly reliable, quantitative route for synthesizing asymmetric tethers critical for [2+2] photocycloaddition and advanced materials.

Industrial Synthesis of Anti-Allergic and CNS Active Pharmaceutical Ingredients

This compound is a highly efficient precursor for synthesizing APIs that require a 3,4-dimethoxycinnamoyl pharmacophore, such as the anti-allergic drug Tranilast and the Parkinson's disease drug Istradefylline [1]. Using the pre-formed acid chloride allows for direct, high-yielding amidation of anthranilic acid or diaminopyrimidine derivatives, bypassing the need for expensive coupling agents and minimizing nitrogenous waste at the pilot and production scales[2].

Development of HIV Integrase Inhibitors and Complex Amide Libraries

In medicinal chemistry programs targeting viral integrases, (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is utilized to rapidly construct libraries of chicoric acid and dicaffeoyltartaric acid analogs [3]. Its high reactivity enables the clean acylation of sterically hindered aminoacetophenones and tetrazole derivatives in 80–90% yields, facilitating structure-activity relationship (SAR) studies without the purification bottlenecks associated with free acid coupling [3].

Synthesis of Photocrosslinkable Polymers and Liquid Crystals

The compound is highly valued in materials science for synthesizing dimethoxycinnamoyl esters and mixed anhydrides [4]. These derivatives are incorporated into photo-responsive polymers and liquid crystals, where the 3,4-dimethoxy substitution tunes the UV absorption profile and facilitates efficient intermolecular [2+2] photocycloaddition under UV irradiation [4].

XLogP3

2.8

Dates

Last modified: 08-15-2023

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